N-(Furan-2-yl)cyclohexanecarboxamide

Medicinal chemistry Structure-activity relationships Amide bond geometry

N-(Furan-2-yl)cyclohexanecarboxamide (CAS 62188-18-5) is a synthetic small-molecule carboxamide (C₁₁H₁₅NO₂, MW 193.24 g/mol) featuring a furan ring directly N-linked to a cyclohexanecarboxamide moiety. Its computed physicochemical properties include a polar surface area (PSA) of 42.24 Ų and a calculated LogP of 2.87.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 62188-18-5
Cat. No. B12905068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Furan-2-yl)cyclohexanecarboxamide
CAS62188-18-5
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2=CC=CO2
InChIInChI=1S/C11H15NO2/c13-11(9-5-2-1-3-6-9)12-10-7-4-8-14-10/h4,7-9H,1-3,5-6H2,(H,12,13)
InChIKeyPDXJWIAJGWPYKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Furan-2-yl)cyclohexanecarboxamide (CAS 62188-18-5): Structural Identity and Procurement-Relevant Physicochemical Profile


N-(Furan-2-yl)cyclohexanecarboxamide (CAS 62188-18-5) is a synthetic small-molecule carboxamide (C₁₁H₁₅NO₂, MW 193.24 g/mol) featuring a furan ring directly N-linked to a cyclohexanecarboxamide moiety . Its computed physicochemical properties include a polar surface area (PSA) of 42.24 Ų and a calculated LogP of 2.87 . The compound belongs to the furan-carboxamide class, which has been extensively reviewed for diverse biological activities including antimicrobial, anticancer, and CNS-modulating properties [1]. Critically, this compound is the 'reverse amide' regioisomer of the more widely studied N-cyclohexylfuran-2-carboxamide (CAS 10354-47-9, NSC 406511), a scaffold that has been patented as a D3/D2 dopamine receptor antagonist pharmacophore [2].

Why N-(Furan-2-yl)cyclohexanecarboxamide Cannot Be Interchanged with Its Regioisomer or N-Substituted Analogs


The amide bond orientation in N-(furan-2-yl)cyclohexanecarboxamide places the carbonyl group on the cyclohexane ring and the nitrogen directly on the furan, creating a distinct hydrogen-bond donor/acceptor geometry compared to its regioisomer N-cyclohexylfuran-2-carboxamide (carbonyl on furan, nitrogen on cyclohexane) . This regioisomeric difference fundamentally alters the compound's molecular recognition profile: the target compound presents the furan oxygen and carboxamide NH in a spatial arrangement that differs from the regioisomer's presentation of the furan oxygen adjacent to the carbonyl [1]. Furthermore, N-substituted analogs such as N-(furan-2-yl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide (CAS 62187-51-3) lack the free secondary amide NH that is available for target hydrogen bonding in the parent compound [2]. The regioisomer scaffold has demonstrated potent dopamine D3 receptor binding (Ki = 0.331–0.813 nM) and D2 receptor binding (Ki = 66 nM) in radioligand displacement assays [3], but these pharmacological properties cannot be assumed for the reverse amide without experimental verification.

Quantitative Differential Evidence for N-(Furan-2-yl)cyclohexanecarboxamide Versus Structural Analogs


Regioisomeric Amide Orientation Alters Hydrogen-Bond Donor/Acceptor Topology Relative to N-Cyclohexylfuran-2-carboxamide

N-(Furan-2-yl)cyclohexanecarboxamide is the 'reverse amide' regioisomer of N-cyclohexylfuran-2-carboxamide (CAS 10354-47-9). In the target compound, the carbonyl is attached to the cyclohexane ring and the nitrogen is directly bonded to the furan C2 position, whereas in the regioisomer the carbonyl is attached to the furan ring and the nitrogen is bonded to the cyclohexane . This reversal changes the topological polar surface area (TPSA) and the spatial orientation of the hydrogen-bond donor (NH) relative to the furan oxygen acceptor. The regioisomer scaffold has been patented as a D3/D2 dopamine receptor subtype-selective antagonist pharmacophore with reported potent antipsychotic activity, favorable pharmacokinetic properties, and low extrapyramidal side effects in animal models [1]. The reverse amide geometry of the target compound presents a distinct pharmacophore that may engage different target residues or exhibit altered metabolic stability [2]. Direct quantitative binding or functional data for the target compound are not available in the public domain as of 2026.

Medicinal chemistry Structure-activity relationships Amide bond geometry

Physicochemical Property Profile: PSA and LogP Differentiation from Methylene-Spacer Analog N-(Furan-2-ylmethyl)cyclohexanecarboxamide

The target compound (CAS 62188-18-5) has a computed polar surface area (PSA) of 42.24 Ų and a calculated LogP of 2.87 . The methylene-spacer analog N-(furan-2-ylmethyl)cyclohexanecarboxamide (CAS 6341-32-8, MW 207.27 g/mol) contains an additional CH₂ group between the furan ring and the amide nitrogen, which increases molecular weight by ~14 Da, adds one rotatable bond (from 2 to 3), and alters the spatial relationship between the furan ring and the carboxamide . The direct N-furan linkage in the target compound results in greater conformational rigidity around the amide bond and may influence metabolic N-dealkylation susceptibility compared to the methylene-spacer analog. The PSA of 42.24 Ų for the target compound is below the commonly cited threshold of 60 Ų for good oral absorption, while the LogP of 2.87 falls within the typical drug-like range (1–5) [1].

ADME prediction Physicochemical profiling Drug-likeness

Synthetic Accessibility: Divergent Starting Materials Relative to Regioisomeric and N-Substituted Analogs

The target compound is synthesized via amide coupling between cyclohexanecarboxylic acid (or its activated derivative) and furan-2-amine (2-aminofuran) . In contrast, the regioisomer N-cyclohexylfuran-2-carboxamide (CAS 10354-47-9, available from Sigma-Aldrich as AldrichCPR product R822434) is synthesized from furan-2-carboxylic acid and cyclohexylamine . The N-substituted analog N-(furan-2-yl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide (CAS 62187-51-3) requires additional N-alkylation steps [1]. The target compound's synthetic route using furan-2-amine as the nucleophilic coupling partner distinguishes it from the more commonly available regioisomer, which uses the more readily accessible cyclohexylamine. This synthetic divergence means that the target compound cannot be trivially prepared from the regioisomer through simple transformations.

Synthetic chemistry Amide coupling Procurement and sourcing

Free Secondary Amide NH Enables Derivatization Not Possible with N,N-Disubstituted Analogs

The target compound contains a secondary amide with a free NH group, enabling further N-functionalization (e.g., N-alkylation, N-arylation, N-acylation) to generate diverse compound libraries [1]. This contrasts with N,N-disubstituted analogs such as N-(furan-2-yl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide (CAS 62187-51-3) and N-butyl-N-(furan-2-yl)cyclohexanecarboxamide (CAS 62187-39-7), which lack this reactive handle [2]. The free NH also serves as a hydrogen-bond donor, which is essential for interactions with biological targets such as kinase hinge regions or protease active sites. In the furan-carboxamide class, the presence of a free NH has been associated with improved binding affinity in succinate dehydrogenase inhibitors, where the amide NH participates in key hydrogen-bonding interactions within the enzyme active site [3].

Chemical derivatization Library synthesis Medicinal chemistry

Class-Level Biological Potential: Furan-Carboxamide Pharmacophore Activity in Antifungal and CNS Applications

While direct biological data for N-(furan-2-yl)cyclohexanecarboxamide are absent from the public domain, the furan-carboxamide pharmacophore class has demonstrated quantifiable activity across multiple therapeutic areas. Novel furancarboxamide derivatives have shown antifungal EC50 values as low as 0.020 mg/L against Rhizoctonia solani, rivaling commercial fungicides boscalid and carbendazim [1]. The regioisomeric scaffold (N-cyclohexylfuran-2-carboxamide) has yielded compounds with sub-nanomolar dopamine D3 receptor affinity (Ki = 0.331 nM) and 66 nM D2 affinity, demonstrating CNS therapeutic potential [2]. Furan-2-carboxamide-based MK2 (MAPKAPK2) inhibitors have been discovered through high-throughput screening, demonstrating the scaffold's versatility in kinase inhibition [3]. The target compound's reverse-amide geometry represents an underexplored region of this pharmacophore space, with the potential for differentiated target selectivity compared to the more extensively characterized conventional furan-2-carboxamide orientation.

Antifungal activity Dopamine receptor modulation Succinate dehydrogenase inhibition

Recommended Research and Procurement Scenarios for N-(Furan-2-yl)cyclohexanecarboxamide (CAS 62188-18-5)


Fragment-Based Drug Discovery (FBDD) and Lead Generation Programs Requiring Novel Chemotypes

With a molecular weight of 193.24 g/mol and PSA of 42.24 Ų, N-(furan-2-yl)cyclohexanecarboxamide falls within fragment-like chemical space [1]. Its reverse-amide geometry represents an underexplored region of furan-carboxamide chemical space distinct from the extensively patented conventional furan-2-carboxamide scaffold [2]. The free secondary amide NH enables further elaboration via N-functionalization for library synthesis, while the cyclohexane ring offers vectors for substitution. The compound is suitable as a starting point for fragment growing, merging, or linking strategies in targets where the furan-carboxamide pharmacophore has shown class-level activity (e.g., succinate dehydrogenase, dopamine receptors, kinases) .

Regioisomeric Selectivity Profiling in Dopamine D3/D2 Receptor Programs

The regioisomeric scaffold N-cyclohexylfuran-2-carboxamide has demonstrated potent D3/D2 receptor antagonism with sub-nanomolar D3 affinity (Ki = 0.331 nM) and D2 affinity of 66 nM, translating to in vivo antipsychotic efficacy with low EPS liability [1]. N-(Furan-2-yl)cyclohexanecarboxamide, as the reverse-amide regioisomer, provides a critical tool compound for establishing regioisomeric structure-activity relationships at dopamine receptor subtypes. Comparative profiling of both regioisomers against D3, D2, 5-HT1A, and 5-HT2A receptors would clarify the pharmacological impact of amide bond orientation on receptor subtype selectivity [2].

Succinate Dehydrogenase (SDH) Inhibitor Discovery for Agrochemical Fungicide Development

Furan-carboxamide derivatives have been established as potent succinate dehydrogenase inhibitors (SDHIs) with antifungal EC50 values as low as 0.020 mg/L against Rhizoctonia solani, outperforming commercial fungicides boscalid and carbendazim in certain assays [1]. The target compound's reverse-amide geometry may confer differential binding to SDH isoforms across fungal species, potentially addressing resistance that has emerged against conventional furan-2-carboxamide SDHIs. The compound's favorable LogP (2.87) and moderate PSA (42.24 Ų) are consistent with agrochemical physicochemical requirements for foliar uptake and translocation [2].

Chemical Biology Probe Development Targeting the Furan-Carboxamide-Responsive Proteome

The furan-carboxamide pharmacophore has been identified as a privileged scaffold interacting with diverse protein targets including MK2 kinase (non-ATP competitive inhibition), sodium channels (Nav1.8), and bacterial cell wall synthesis machinery [1]. N-(Furan-2-yl)cyclohexanecarboxamide, with its free NH and reverse-amide geometry, can serve as a core scaffold for the synthesis of affinity-based chemical probes (e.g., photoaffinity labels or biotinylated derivatives) to identify novel protein targets within the furan-carboxamide-responsive proteome. The compound's structural simplicity facilitates incorporation of linker moieties without steric interference [2].

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